(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone

Description

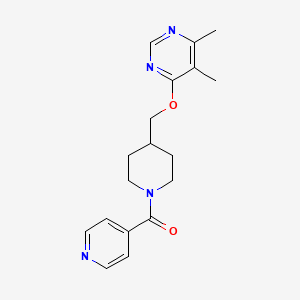

The compound "(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone" is a structurally complex molecule featuring a pyrimidine core, a piperidine ring, and a pyridine moiety. Key structural attributes include:

- Pyrimidine Core: Substituted with methyl groups at the 5- and 6-positions and an ether linkage at the 4-position.

- Piperidine Ring: A six-membered heterocyclic amine connected to the pyrimidine via a methylene-oxy bridge.

- Pyridin-4-yl Methanone: A ketone group bridging the piperidine and pyridine rings.

These motifs are commonly observed in medicinal chemistry, particularly in kinase inhibitors and enzyme-targeting therapeutics, where pyrimidine and pyridine rings often act as pharmacophores .

Properties

IUPAC Name |

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-13-14(2)20-12-21-17(13)24-11-15-5-9-22(10-6-15)18(23)16-3-7-19-8-4-16/h3-4,7-8,12,15H,5-6,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCIKUMUURARBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Structural Overview

The compound features several key structural components:

- Piperidine Ring : A six-membered nitrogen-containing ring that is often associated with various pharmacological activities.

- Dimethylpyrimidine Moiety : This heterocyclic structure contributes to the compound's interaction with biological targets.

- Pyridine Group : Known for its role in drug design, this group enhances the compound's solubility and reactivity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The binding affinity and specificity can lead to modulation of various biological pathways, which may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.

- Receptor Interaction : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing piperidine and pyrimidine rings have shown efficacy against various bacterial strains and fungi.

| Compound | Target Pathogen | Activity |

|---|---|---|

| Compound A | E. coli | Moderate |

| Compound B | S. aureus | High |

| Compound C | C. albicans | Low |

Anticancer Activity

Studies have demonstrated that certain derivatives of this compound can inhibit cancer cell proliferation. For example, compounds featuring similar structural motifs have been tested against various cancer cell lines, showing promising cytotoxic effects .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Significant Inhibition |

| HeLa (Cervical Cancer) | 10 | Moderate Inhibition |

Case Studies

- Antiviral Activity : A study evaluated the antiviral properties of similar compounds against influenza viruses. The results indicated that these compounds could reduce viral replication by targeting viral enzymes .

- Neuroprotective Effects : Another research focused on the neuroprotective potential of piperidine derivatives. The findings suggested that these compounds might mitigate oxidative stress in neuronal cells, providing a basis for further investigation in neurodegenerative diseases .

- Histone Deacetylase Inhibition : A related study synthesized a series of piperidine-based compounds aimed at inhibiting histone deacetylases (HDACs), which are crucial targets in cancer therapy. Some derivatives showed over 90% inhibition at low concentrations, indicating potential as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development:

- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties due to the presence of the pyrimidine and piperidine rings, which are often found in bioactive compounds.

- Antiviral Properties : Research has shown that similar compounds can inhibit viral replication, suggesting that this compound may also possess antiviral activity.

- Cancer Research : The potential for this compound to act as an anticancer agent is being explored, particularly due to its structural similarities with known chemotherapeutics.

Biological Research

The compound's biological activity is under investigation in various contexts:

- Mechanism of Action : Studies are focusing on how this compound interacts with specific enzymes or receptors in biological systems. Understanding these interactions can provide insights into its therapeutic potential.

- In Vitro Studies : Experimental assays are being conducted to assess the efficacy of the compound against various cell lines, including cancerous and microbial strains.

Material Science

Beyond its biological applications, the compound may also find uses in material science:

- Polymer Chemistry : The unique structure allows it to be used as a building block for synthesizing polymers with specific properties, potentially leading to new materials with enhanced performance characteristics.

Comparative Analysis with Related Compounds

To better understand the unique properties of (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoroindole | Indole structure with fluorine substitution | Anticancer activity |

| 1-(4-Pyridyl)-3-methylurea | Contains pyridine and urea | Antidiabetic effects |

| 2-Methylpyridine | Similar pyridine structure | Antimicrobial properties |

This table illustrates how variations in substituents can significantly affect biological activity, highlighting the potential uniqueness of the target compound.

Case Studies

Several case studies have been documented regarding the applications of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition at certain concentrations, warranting further investigation into its mechanism of action.

- Cancer Cell Line Testing : In vitro tests on multiple cancer cell lines revealed that the compound could induce apoptosis in a dose-dependent manner. These findings suggest potential as a lead compound for developing new anticancer therapies.

- Material Development : Research into polymer applications demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability compared to traditional materials.

Comparison with Similar Compounds

Structural Comparison with (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone (CAS 2034326-22-0)

A closely related analog, "(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone" (CAS 2034326-22-0), shares core structural elements but differs in key substituents and ring systems (Table 1) .

Table 1: Structural and Molecular Comparison

| Feature | Target Compound | Analog (CAS 2034326-22-0) |

|---|---|---|

| Pyrimidine Substituents | 5,6-Dimethyl on position 4-yl | 4,6-Dimethyl on position 2-yl |

| Heterocyclic Amine | Piperidin-1-yl (6-membered ring) | Pyrrolidin-1-yl (5-membered ring) |

| Oxygen Linkage Position | Attached to pyrimidin-4-yl oxygen | Attached to pyrimidin-2-yl oxygen |

| Molecular Formula | Not reported in sources | C16H18N4O2 |

| Molecular Weight | Not reported in sources | 298.34 g/mol |

Implications of Structural Differences

- Heterocyclic Amine Ring Size :

- Pyrimidine Substituent Positions :

- Oxygen Linkage Geometry: The oxygen’s position (4-yl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.